molecular formula C14H11ClO3 B6363772 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% CAS No. 1178666-25-5

2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6363772
M. Wt: 262.69 g/mol
InChI Key: KDPOUKKMFIFCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% (2C4MPA) is a phenolic acid compound used in a variety of scientific research applications. It is a chlorinated derivative of the parent compound 4-methoxyphenylacetic acid (4MPA). 2C4MPA is a versatile compound that can be used in a range of biochemical, physiological, and pharmacological studies. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 2C4MPA.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chloro-4-methoxyphenyl)benzoic acid involves the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(3-chloro-4-methoxyphenyl)propanedioic acid. This intermediate is then decarboxylated using heat and sulfuric acid to yield the final product, 2-(3-Chloro-4-methoxyphenyl)benzoic acid.

Starting Materials
3-chloro-4-methoxybenzaldehyde, malonic acid, sodium ethoxide, sulfuric acid

Reaction
Step 1: Dissolve 3-chloro-4-methoxybenzaldehyde and malonic acid in ethanol, Step 2: Add sodium ethoxide to the mixture and stir for several hours at room temperature, Step 3: Filter the resulting solid and wash with ethanol, Step 4: Dissolve the solid in hot water and add sulfuric acid dropwise with stirring, Step 5: Heat the mixture to 150-160°C for several hours until gas evolution ceases, Step 6: Cool the mixture and filter the resulting solid, Step 7: Wash the solid with water and recrystallize from ethanol to obtain 2-(3-Chloro-4-methoxyphenyl)benzoic acid

Mechanism Of Action

2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% binds to a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), cytochrome P450 enzymes, and receptor tyrosine kinases. It also binds to other proteins and enzymes, such as glucocorticoid receptors and nitric oxide synthase. 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% also binds to DNA, RNA, and other nucleic acids.

Biochemical And Physiological Effects

2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% also inhibits the activity of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in cell signaling pathways.

Advantages And Limitations For Lab Experiments

2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a highly pure compound, with a purity of 95%. It is also a relatively inexpensive compound, making it an attractive choice for researchers. Additionally, it is a relatively stable compound, making it suitable for long-term storage and use in experiments.
The main limitation of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.

Future Directions

The potential future directions of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% research include the development of new synthesis methods, the development of new applications, and the exploration of the biochemical and physiological effects of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%. Additionally, further research could be conducted on the mechanism of action of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%, as well as the advantages and limitations of using 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% in laboratory experiments. Finally, further research could be conducted on the potential therapeutic applications of 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95%, such as the treatment of inflammation and other diseases.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interaction, and receptor binding. It has also been used in the study of metabolic pathways, drug metabolism, and cellular signaling pathways. 2-(3-Chloro-4-methoxyphenyl)benzoic acid, 95% has also been used in studies of gene expression, cell proliferation, and apoptosis.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOUKKMFIFCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680731
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methoxyphenyl)benzoic acid

CAS RN

1178666-25-5
Record name 3'-Chloro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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